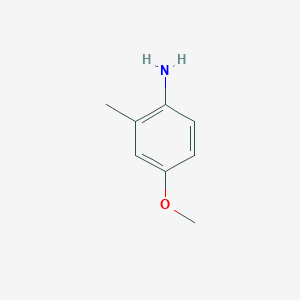

4-Methoxy-2-methylaniline

Descripción

Propiedades

IUPAC Name |

4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGNLUSBENXDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3C6H3(NH2)OCH3, C8H11NO | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020349 | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or brick red liquid. (NTP, 1992), Solid or brick-red liquid; [CAMEO] Colorless or brown liquid; mp = 13-14 deg C; [MSDSonline] | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 to 480 °F at 760 mmHg (NTP, 1992), 248.5 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992), Flash Point > 230 °F | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ethanol | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 (NTP, 1992) - Denser than water; will sink, 1.065 @ 25 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ligroin | |

CAS No. |

102-50-1 | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0E8Y56GUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 to 57 °F (NTP, 1992), 29.5 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Mechanism and Catalyst Selection

A pivotal method for synthesizing derivatives of 4-methoxy-2-methylaniline involves catalytic dehydrogenation. In a patented process, 2-methyl-4-methoxyaniline reacts with 2,6-dimethylcyclohexanone in the presence of a palladium-based catalyst (5% Pd/C) under controlled conditions. The reaction proceeds via dehydrogenation and cyclization, with hydrogen and water removed continuously to shift equilibrium toward product formation.

Key Parameters:

-

Temperature: 150–200°C

-

Pressure: 2.0 kg/cm² (maintained via pressure regulation)

This method achieved a 95.1% conversion rate of this compound and 94.3% selectivity toward the target diphenylamine derivative.

Continuous-Flow Synthesis for Scalable Production

Three-Step Continuous-Flow Process

A patented continuous-flow approach, though originally designed for 4-methoxy-2-nitroaniline, offers insights into scalable methodologies adaptable to this compound. The process involves:

-

Acetylation: Protection of the amine group via reaction with acetic anhydride.

-

Nitration: Introduction of a nitro group using nitrating agents.

-

Hydrolysis: Cleavage of the acetyl group to yield the final product.

Optimized Conditions for Analogous Synthesis:

| Step | Temperature | Residence Time | Flow Rate (mL/min) | Yield |

|---|---|---|---|---|

| Acetylation | 25°C | 133 min | 5.0 (reactant) | 86% |

| Nitration | 25°C | 10 min | 35.0 (nitrating agent) | - |

| Hydrolysis | 40°C | 40 min | 65.0 (hydrolysate) | 87% |

This system’s modular design allows for rapid parameter adjustments, enabling high purity (99%) and reproducibility.

Environmental and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-2-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are commonly used.

Major Products:

Oxidation: Quinones or nitroso compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Step | Description |

|---|---|

| Nitration | 4-Methoxytoluene is nitrated to form 4-methoxy-2-nitrotoluene. |

| Reduction | The nitro group is reduced to an amine group, yielding 4-methoxy-2-methylaniline. |

| Hydrochloride Formation | Treatment with hydrochloric acid produces this compound hydrochloride. |

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating complex organic molecules.

Pharmaceutical Development

The compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it acts as a precursor for 2-methyl-4-methoxydiphenylamine (MMDPA), which has significant pharmaceutical applications due to its biological activity.

Material Science

In material science, this compound is used to create triarylamine polymers that exhibit promising properties for organic electronics, such as charge transport in organic field-effect transistors (OFETs).

Biological Studies

This compound has been employed in biological research to study enzyme inhibition and protein interactions. Its structural features allow it to interact with specific molecular targets, influencing various biochemical pathways.

Case Study 1: Synthesis of MMDPA

A study demonstrated an efficient method for synthesizing MMDPA using a heterogeneous copper catalyst system from this compound. This approach showcased high selectivity and scalability for industrial applications.

Case Study 2: Eco-Friendly Catalytic Systems

Research highlighted the incorporation of this compound into a polystyrene-supported catalyst system for Ullmann-type C–N coupling reactions. This system allowed for efficient amination of aryl bromides while maintaining environmental sustainability due to the recyclability of the ligand used.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of specific enzymes. The methoxy and methyl groups on the aromatic ring influence its binding affinity and specificity towards these targets. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 4-Methoxy-2-methylaniline

- Synonyms: meta-Cresidine, 4-Methoxy-o-toluidine, 2-Methyl-4-methoxyaniline .

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Structure : A primary aromatic amine with methoxy (-OCH₃) and methyl (-CH₃) substituents at the para and ortho positions, respectively.

Comparison with Structural Analogs

4-Chloro-2-methylaniline

- Structure : Chloro (-Cl) substituent at the para position instead of methoxy.

- Key Differences :

- Reactivity/Toxicity :

- Metabolized into DNA-binding carcinogens (e.g., 5-chloro-2-hydroxylaminotoluene) .

- Higher toxicity compared to this compound due to electrophilic metabolites. Applications: Limited in synthesis due to safety concerns; primarily studied for carcinogenicity mechanisms.

4-Methoxy-N-methylaniline

- Structure : N-methylated derivative of this compound.

- Key Differences :

2-(Benzyloxy)-4-methoxyaniline

- Structure : Additional benzyloxy (-OCH₂C₆H₅) group at the ortho position.

- Key Differences: Lipophilicity: Increased due to the benzyl group, enhancing solubility in organic solvents .

4-Hexyloxyaniline

Key Observations :

Actividad Biológica

4-Methoxy-2-methylaniline, also known as ortho-anisidine, is an aromatic amine with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, toxicology, and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and toxicological implications.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to an aniline backbone. This structural configuration influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can affect various metabolic pathways. For instance, it has shown inhibitory effects on tubulin assembly, leading to microtubule depolymerization in cancer cell lines .

- Anticancer Activity : Research indicates that this compound derivatives exhibit significant antiproliferative effects against cancer cells. For example, studies have shown that certain derivatives can inhibit the growth of MDA-MB-435 breast cancer cells with IC₅₀ values in the nanomolar range .

Antiproliferative Effects

A notable study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated:

| Compound | IC₅₀ (nM) | % Inhibition |

|---|---|---|

| (S)-1 | 12 ± 0.8 | 93 ± 0.9 |

| (R)-1 | 51 ± 4 | 77 ± 2 |

| CA4 | 3.4 ± 0.6 | 98 ± 1 |

The (S)-enantiomer demonstrated over four times greater potency compared to the (R)-enantiomer, highlighting the importance of stereochemistry in its biological activity .

Toxicological Implications

While this compound shows promising biological activities, it is also associated with potential toxicity. It has been classified as an occupational hepatotoxin, with reports indicating cases of poisoning due to human ingestion . The toxicological profile suggests that exposure could lead to adverse health effects, emphasizing the need for caution in handling this compound.

Applications in Scientific Research

This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its role in enzyme inhibition studies makes it a valuable tool for researchers exploring drug development and metabolic pathways .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-methylaniline in academic research?

Q. How can researchers address low yields in critical synthesis steps (e.g., demethylation)?

The demethylation of intermediates using pyridine hydrochloride (PyHCl) often results in suboptimal yields (<10%). Methodological improvements could include:

- Alternative Catalysts : Testing ionic liquids or boron tribromide for higher efficiency.

- Reaction Optimization : Adjusting temperature, solvent polarity, or reaction time (e.g., microwave-assisted synthesis).

- In Situ Monitoring : Employing HPLC or GC-MS to track intermediate stability and optimize quenching conditions .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) provides accurate predictions of thermochemical properties, such as ionization potentials and electron affinity. Basis sets like 6-311++G(d,p) are recommended for optimizing molecular geometry and simulating UV-Vis spectra. Validation against experimental data (e.g., bond lengths from crystallography) is critical to resolve discrepancies .

Computational Parameters Table

| Property | Method | Basis Set | Error Margin |

|---|---|---|---|

| Ionization Potential | B3LYP | 6-311++G(d,p) | ±0.2 eV |

| Electron Affinity | CAM-B3LYP | def2-TZVP | ±0.3 eV |

Q. How should contradictions in reported synthetic yields be reconciled during experimental design?

Discrepancies in yields (e.g., 0.8% vs. 7% for demethylation steps) may arise from:

- Purity of Starting Materials : Trace impurities in reagents can alter reaction pathways.

- Scale Effects : Small-scale reactions may suffer from inefficient mixing or heat transfer.

- Analytical Methods : Yield calculations based on isolated vs. crude products. To mitigate these, researchers should:

- Document reaction conditions meticulously (solvent grade, temperature gradients).

- Use internal standards (e.g., deuterated analogs) for NMR quantification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.